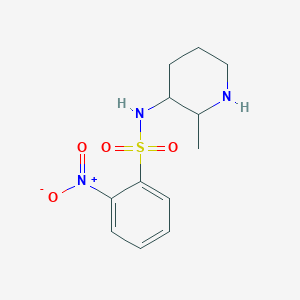

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-(2-methylpiperidin-3-yl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H17N3O4S/c1-9-10(5-4-8-13-9)14-20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,9-10,13-14H,4-5,8H2,1H3 |

InChI Key |

JNQBFZBQDOEJHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCCN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthesis Procedure

The general procedure for synthesizing sulfonamides involves the following steps:

Preparation of the Sulfonating Agent : The sulfonating agent, typically a sulfonyl chloride, is prepared or obtained commercially. For N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide , 2-nitrobenzenesulfonyl chloride is used.

Reaction with the Amine : The sulfonating agent is then reacted with the amine, 2-methylpiperidin-3-amine , in a suitable solvent. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

Workup and Purification : After the reaction is complete, the mixture is typically washed with water, dried over a drying agent like sodium sulfate, and then purified using techniques such as column chromatography.

Specific Synthesis Conditions

For This compound , specific conditions might include:

- Solvent : Pyridine or dichloromethane (DCM) can be used as the solvent.

- Temperature : The reaction is often conducted at room temperature or slightly elevated temperatures.

- Base : A base like pyridine or triethylamine (Et3N) may be added to facilitate the reaction by neutralizing the hydrogen chloride byproduct.

Data and Findings

| Compound | Sulfonating Agent | Amine | Solvent | Yield |

|---|---|---|---|---|

| This compound | 2-Nitrobenzenesulfonyl chloride | 2-Methylpiperidin-3-amine | Pyridine or DCM | Typically high, but specific yield not reported |

Research and Development

Research in sulfonamide synthesis often focuses on improving yields, reducing reaction times, and developing more efficient methods. Techniques like microwave-assisted synthesis or the use of alternative sulfonating agents can enhance the efficiency of these reactions.

Chemical Reactions Analysis

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other functional groups using appropriate nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

Industry: It can be used in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrobenzene and sulfonamide groups may also contribute to its biological effects by interacting with different enzymes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Compounds with fluorinated or bulky substituents on the sulfonamide nitrogen demonstrate distinct physicochemical properties. For example:

- N-(2-{[N-(But-3-en-1-yl)(trifluoromethane)sulfonamido]methyl}phenyl)methyl derivatives (e.g., S35, S39) feature perfluorinated alkyl chains, increasing hydrophobicity and molecular weight (e.g., S39: MW ~1,200 g/mol).

- N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS 95915-82-5) introduces a linear aminohexyl chain, improving water solubility (via protonation of the amine) and enabling salt formation. Its molecular weight (337.82 g/mol) is lower than fluorinated analogs, suggesting better bioavailability .

Heterocyclic Amine Modifications

- N-(Azetidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS 1605741-60-3) replaces piperidine with a smaller azetidine ring, reducing steric hindrance and altering basicity.

- N-(2,4-Dimethylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS 2138563-08-1) adds a methyl group at the 4-position of the piperidine ring, increasing lipophilicity and possibly metabolic stability compared to the 2-methylpiperidine analog .

Aromatic Ring Substitutions

- N-(4-Bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide incorporates a bromo substituent, which may enhance halogen bonding interactions. Its molecular weight (371.21 g/mol) and planar aromatic system could favor crystallinity .

- N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide (CAS 1154380-41-2) introduces an amino group, increasing polarity and hydrogen-bonding capacity. This substitution may improve solubility but reduce stability under acidic conditions .

Table 1: Key Properties of Selected Sulfonamides

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Purity (NMR) | Solubility Trends |

|---|---|---|---|---|

| Target Compound | ~300 (estimated) | 2-Methylpiperidin-3-yl | Not reported | Moderate (polar aprotic) |

| S39 (Fluorinated analog) | ~1,200 | Heptadecafluorodecyl, butenyl | 83% | Low (organic solvents) |

| N-(6-Aminohexyl)-2-nitrobenzenesulfonamide | 337.82 | Aminohexyl | 95% | High (aqueous) |

| N-(Azetidin-3-yl)-2-nitrobenzenesulfonamide | 257.27 | Azetidine | Not reported | Moderate (DMSO) |

Research Implications and Challenges

- Fluorinated analogs (e.g., S39) are promising for materials science due to their thermal stability but face challenges in drug development due to poor solubility .

- The target compound’s balance of lipophilicity (from methylpiperidine) and polarity (from nitro group) makes it a candidate for further optimization in pharmacokinetic studies.

Biological Activity

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of the Compound

Chemical Properties:

- Molecular Formula: C12H17N3O4S

- Molecular Weight: 299.35 g/mol

- IUPAC Name: N-(2-methylpiperidin-3-yl)-2-nitrobenzenesulfonamide

- CAS Number: 1833704-40-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts by modulating the activity of specific enzymes and receptors involved in critical biological processes. The presence of a nitro group and a sulfonamide moiety enhances its potential for diverse pharmacological effects.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties . A study evaluated its effects on colon cancer cell lines, demonstrating significant antiproliferative activity. The compound was found to induce cell cycle arrest, particularly in the S-phase, which is crucial for DNA synthesis and cell division .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer (HT-29) | 15 | Induction of S-phase arrest |

| Metastatic Cancer (SW-620) | 20 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Antiviral and Antimalarial Properties

Preliminary studies have suggested that this compound may exhibit antiviral and antimalarial activities. The compound's ability to inhibit viral replication and disrupt the life cycle of malaria parasites is under investigation, with promising preliminary results indicating potential therapeutic applications .

Case Studies

A series of case studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound:

-

Study on Colon Cancer Cells:

- Conducted on HT-29 cells.

- Results indicated a reduction in cell viability by over 50% at concentrations above 15 µM after 48 hours of treatment.

-

Antimicrobial Efficacy:

- In vitro tests against clinical isolates demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics.

Q & A

Q. What are the key synthetic pathways for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide, and how are intermediates optimized for yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Sulfonylation of 2-nitrobenzenesulfonyl chloride with 2-methylpiperidine-3-amine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Critical Parameters : Control of temperature during sulfonylation to avoid side reactions (e.g., over-sulfonylation) and use of anhydrous solvents to prevent hydrolysis. Monitoring via thin-layer chromatography (TLC) is essential to track reaction progress .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the piperidine ring (e.g., methyl group at δ ~1.2 ppm), sulfonamide NH (δ ~7.5 ppm), and nitrobenzene aromatic protons (δ ~7.8–8.3 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group (~1520 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.

Cross-validation with X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can computational modeling and crystallographic data resolve discrepancies in the compound’s stereochemical configuration?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to predict the lowest-energy conformation of the piperidine ring.

- Step 2 : Compare with experimental X-ray data (SHELX-refined structures) to validate chair vs. boat conformations.

- Contradiction Analysis : If computational models suggest a different conformation, assess crystal packing effects or solvent interactions. Use Cambridge Structural Database (CSD) entries of analogous compounds to benchmark results .

Q. What strategies address conflicting in vitro vs. in vivo antimicrobial activity data for this compound?

- Methodological Answer :

- Hypothesis Testing : Evaluate bioavailability (e.g., LogP via shake-flask method) to determine if poor membrane permeability limits in vivo efficacy.

- Metabolite Profiling : Use LC-MS to identify degradation products in plasma.

- Enzyme Assays : Compare target inhibition (e.g., dihydropteroate synthase for sulfonamides) in cell-free vs. cellular systems. Adjust experimental conditions (e.g., serum protein binding) to mimic in vivo environments .

Q. How do electronic effects of the nitro group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Conduct SN2 reactions with varying nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, DMSO).

- Hammett Analysis : Correlate reaction rates with σ values of substituents on the benzene ring to quantify electron-withdrawing effects.

- Computational Support : Use molecular electrostatic potential (MEP) maps to visualize charge distribution at the sulfonamide sulfur .

Data-Driven Analysis

Q. What statistical methods are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- QSAR Modeling : Apply partial least squares (PLS) regression to correlate descriptors (e.g., logP, molar refractivity) with biological activity.

- Cluster Analysis : Group derivatives by substituent patterns (e.g., piperidine methylation, nitro positioning) to identify activity trends.

- Validation : Use leave-one-out cross-validation to assess model robustness. Compare with crystallographic data to confirm binding modes .

Contradiction Resolution

Q. How can researchers reconcile differences between predicted (PubChem) and experimental LogP values?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask (octanol/water partitioning) or HPLC retention time methods.

- Computational Adjustments : Apply correction factors for intramolecular H-bonding (e.g., between sulfonamide NH and nitro group) in software like ChemAxon.

- Case Study : If experimental LogP is lower than predicted, assess hydrogen-bond donor capacity via IR or NMR titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.